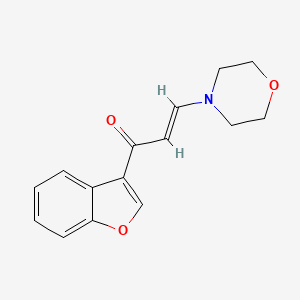
(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one is C₁₃H₁₁NO₃. The benzofuran ring imparts aromaticity, while the morpholine group introduces heterocyclic features. The conjugated enone system contributes to its electronic properties. Structural elucidation through techniques like NMR spectroscopy and X-ray crystallography has confirmed its geometry .
Chemical Reactions Analysis
The compound participates in various chemical reactions, including nucleophilic additions, cyclizations, and transformations of the enone moiety. These reactions are crucial for its functionalization and modification. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of derivatives with altered properties .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment : A series of novel hybrids incorporating benzofuran and chalcone fragments, related to the mentioned compound, were designed and synthesized for the treatment of Alzheimer's disease. These compounds, including variants of the base structure, demonstrated significant decreases in amyloid-beta aggregation and increased acetylcholine levels, which is crucial for Alzheimer's treatment (Sashidhara et al., 2014).
Cancer Research : Research on benzofuran derivatives has shown potential in cancer treatment. For instance, a study explored 1-(benzofuran-2-yl)ethan-1-one oxime and its derivatives for cytotoxicity against cancer cell lines, with certain derivatives showing promising antitumor activity (Kosmalski et al., 2022).
Antimicrobial Properties : Some benzofuran derivatives have demonstrated antimicrobial properties. A study synthesized novel benzofuran-2-yl derivatives, testing their antimicrobial activity against various microorganisms, including Staphylococcus aureus and Candida albicans (Koca et al., 2005).
Anticonvulsant Agent : Benzofuran-acetamide derivatives have been synthesized and evaluated as potential anticonvulsant agents. These compounds showed promising results in preventing seizure spread in animal models (Shakya et al., 2016).
Anticoccidial Drugs : The benzofuran-2-yl derivatives have been evaluated as potential anticoccidial drugs, with some compounds showing significant activity against Eimeria tenella, a parasite that affects chickens (Xin et al., 2012).
Antioxidant Effects : A study on the modification of benzofuran-type neolignans with a ferrocene group showed enhanced radical-scavenging and antioxidative abilities, indicating potential for protecting DNA from oxidative stress (Zhao & Liu, 2012).
Mécanisme D'action
(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one interacts with specific biological targets. Its mechanism of action may involve binding to receptors, enzymes, or other cellular components. Further studies are needed to elucidate its precise mode of action, especially in the context of potential therapeutic applications .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1-(1-benzofuran-3-yl)-3-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(5-6-16-7-9-18-10-8-16)13-11-19-15-4-2-1-3-12(13)15/h1-6,11H,7-10H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPGXWQCSNUDAK-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC(=O)C2=COC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C(=O)C2=COC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2401501.png)
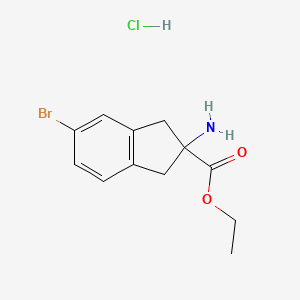
![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)

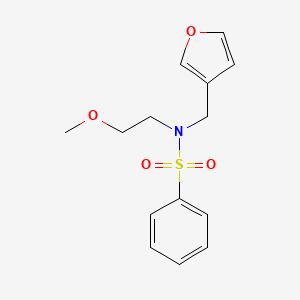
![N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2401508.png)
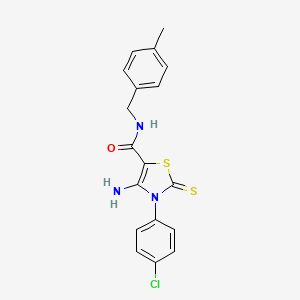
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2401513.png)
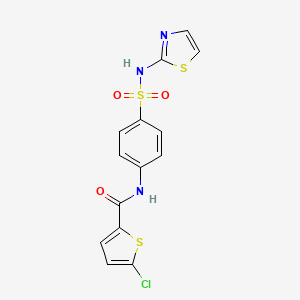


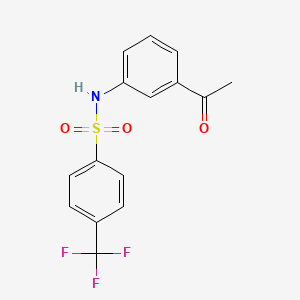
![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)